

Application Notes: Identification of Sodium Chloride Dihydrate using Raman Spectroscopy

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Compound of Interest

Compound Name: Sodium chloride dihydrate

Cat. No.: B8313487

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Introduction

Sodium chloride dihydrate ($\text{NaCl} \cdot 2\text{H}_2\text{O}$), also known as hydrohalite, is a crystalline hydrate of sodium chloride that forms at low temperatures. Its presence and characterization are critical in various fields, including pharmaceutical drug development, cryopreservation, and geological sciences. In the pharmaceutical industry, the hydration state of active pharmaceutical ingredients (APIs) and excipients can significantly impact a drug's stability, dissolution rate, and bioavailability.[1][2][3] Raman spectroscopy is a powerful, non-destructive analytical technique that provides molecular-level information, making it exceptionally well-suited for the identification and characterization of different hydrate forms.[4][5]

Principle of Raman Spectroscopy for Hydrate Analysis

Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser source) that interacts with a sample. The scattered light has shifts in energy that correspond to the vibrational modes of the molecules in the sample. These vibrational modes are highly specific to the chemical bonds and crystal structure of the material.

For **sodium chloride dihydrate**, Raman spectroscopy is particularly sensitive to the O-H stretching vibrations of the water molecules within the crystal lattice. The environment of these water molecules in the dihydrate form is distinct from that of bulk water or ice, resulting in a unique Raman spectrum that serves as a molecular fingerprint for $\text{NaCl} \cdot 2\text{H}_2\text{O}$.

Spectral Features of Sodium Chloride Dihydrate

The Raman spectrum of **sodium chloride dihydrate** is characterized by distinct peaks in the O-H stretching region, typically between 3400 cm^{-1} and 3550 cm^{-1} . The most prominent features are a doublet of peaks observed around 3408 cm^{-1} and 3425 cm^{-1} .^[6] Another characteristic band can be found near 3520 cm^{-1} and 3550 cm^{-1} .^[7] The relative intensities of these bands can be dependent on the crystal orientation relative to the polarization of the laser.^[7] These peaks are distinguishable from the broad O-H band of liquid water and the characteristic peaks of ice.

Anhydrous sodium chloride (NaCl) is a simple ionic crystal and, in its common B1 phase, is predicted to have no Raman-active vibrational modes.^[8] However, under high-pressure and high-temperature conditions, it can decompose and show Raman activity.^{[8][9][10]} For practical purposes at ambient and low-temperature conditions relevant to hydrate formation, the contribution of anhydrous NaCl to the Raman spectrum in the O-H stretching region is negligible.

Applications in Pharmaceutical Sciences

In the context of drug development, understanding and controlling the hydration state of pharmaceutical compounds is crucial. The formation of hydrates can occur during manufacturing processes such as wet granulation and drying, as well as during storage under varying humidity and temperature conditions.^{[1][3]} Raman spectroscopy can be employed for:

- **Identification of Hydrate Forms:** Differentiating between anhydrous, monohydrate, dihydrate, and other hydrated forms of an API or excipient.^{[2][4]}
- **In-line Process Monitoring:** Real-time monitoring of hydration and dehydration processes during manufacturing.^{[3][5]}
- **Stability Studies:** Assessing the impact of environmental conditions (temperature, humidity) on the solid-state form of a drug product.^[1]
- **Spatial Distribution Analysis:** Confocal Raman microscopy can be used to map the spatial distribution of different hydrate forms within a tablet or formulation.^[7]

Quantitative Data

The following table summarizes the characteristic Raman peak positions for **sodium chloride dihydrate** and related species.

Species	Raman Peak Position (cm ⁻¹)	Vibrational Mode Assignment	Reference
Sodium Chloride Dihydrate (NaCl·2H ₂ O)	~3408, ~3425 (doublet)	O-H Stretching	[6]
	~3520, ~3550	O-H Stretching	[7]
Ice (Ih)	~3080 - 3400 (broad bands)	O-H Stretching	[7][11]
Liquid Water	~2800 - 3800 (very broad band)	O-H Stretching	[12]
Anhydrous Sodium Chloride (NaCl)	No significant peaks in the O-H region	-	[8]

Experimental Protocol

This protocol outlines the steps for the identification of **sodium chloride dihydrate** using Raman spectroscopy.

1. Instrumentation

- Raman Spectrometer (Confocal Raman microscope recommended for spatial analysis)
- Laser source (e.g., 532 nm, 785 nm)
- Appropriate objective lens (e.g., 50x, 100x)
- Low-temperature stage or cryostat for controlled temperature experiments

2. Sample Preparation

The sample preparation will depend on the nature of the sample being analyzed.

- For pure compounds:
 - Place a small amount of the powder sample on a microscope slide or a suitable sample holder.
 - If inducing hydrate formation, the sample may need to be cooled on a cryostage to the appropriate temperature for hydrohalite formation (typically below 0°C).
- For pharmaceutical tablets or formulations:
 - The tablet can be analyzed directly.
 - For cross-sectional analysis, the tablet may be carefully fractured to expose an internal surface.

3. Instrument Setup and Calibration

- Turn on the Raman spectrometer and allow the laser to warm up for the manufacturer-recommended time to ensure stability.
- Perform a wavelength calibration using a standard reference material (e.g., silicon wafer, polystyrene).
- Set the laser power to a level that provides a good signal-to-noise ratio without causing sample damage or phase transitions due to heating. A preliminary power study is recommended.
- Select an appropriate objective lens for focusing the laser on the sample.

4. Data Acquisition

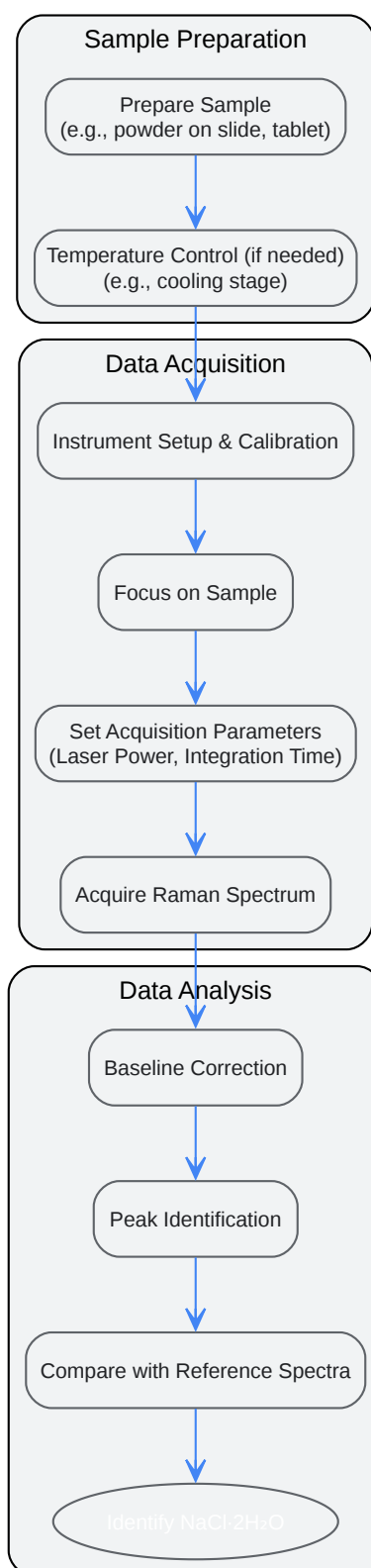
- Place the prepared sample on the microscope stage.
- Bring the sample into focus using the white light illumination and camera.
- Select the region of interest for analysis.
- Set the data acquisition parameters:

- Integration Time: Typically 1 to 10 seconds.
- Number of Accumulations: Typically 2 to 10 to improve the signal-to-noise ratio.
- Spectral Range: Ensure the range covers the O-H stretching region (e.g., 2800 cm^{-1} to 3800 cm^{-1}).
- Acquire the Raman spectrum.

5. Data Analysis and Interpretation

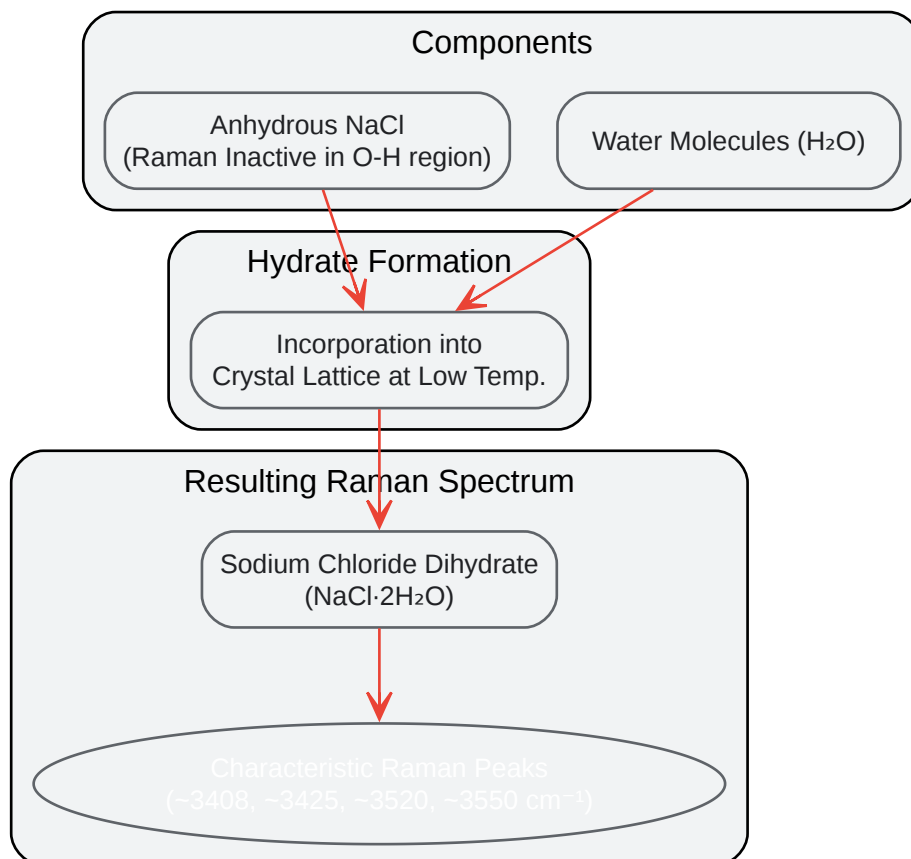
- Perform a baseline correction on the acquired spectrum to remove any background fluorescence.
- Identify the prominent peaks in the O-H stretching region.
- Compare the peak positions with the reference values for **sodium chloride dihydrate** (around 3408 cm^{-1} , 3425 cm^{-1} , 3520 cm^{-1} , and 3550 cm^{-1}).[\[6\]](#)[\[7\]](#)
- For confirmation, compare the spectrum with reference spectra of anhydrous sodium chloride, ice, and liquid water to rule out their presence or identify them in a mixture.

Visualizations



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Caption: Experimental workflow for identifying **sodium chloride dihydrate** using Raman spectroscopy.



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Caption: Logical relationship of component contributions to the Raman spectrum of **sodium chloride dihydrate**.

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